Tert-butyl 8-oxo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
CAS No.:
Cat. No.: VC18314324
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N2O3 |
|---|---|
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | tert-butyl 8-oxo-5,7-dihydro-1,6-naphthyridine-6-carboxylate |
| Standard InChI | InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-7-9-5-4-6-14-11(9)10(16)8-15/h4-6H,7-8H2,1-3H3 |
| Standard InChI Key | DZXRGYRDZJHFRD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=C(C(=O)C1)N=CC=C2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The IUPAC name of the compound is tert-butyl 8-oxo-5,7-dihydro-1,6-naphthyridine-6-carboxylate. Its canonical SMILES representation is , reflecting the tert-butyl ester, lactam ring, and aromatic naphthyridine core . The compound’s structure (Figure 1) consists of a 1,6-naphthyridine scaffold, where positions 6 and 8 are substituted with a carboxylate ester and a ketone group, respectively.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | tert-butyl 8-oxo-5,7-dihydro-1,6-naphthyridine-6-carboxylate |
| CAS Number | 1260672-71-6 |
| Topological Polar Surface Area | 62.3 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
Synthetic Pathways and Optimization
General Synthetic Strategies
The synthesis of tert-butyl 8-oxo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multi-step sequences starting from pyridine precursors. A representative route (Scheme 1) includes:
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Condensation: Formation of the naphthyridine core via Friedländer or aza-Michael addition reactions.
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Cyclization: Intramolecular lactamization to introduce the 8-oxo group.
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Esterification: Introduction of the tert-butyl group via Boc protection .
Scheme 1: Hypothetical Synthesis Pathway
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Step 1: Reaction of 2-aminonicotinaldehyde with a β-keto ester under acidic conditions to form the dihydronaphthyridine intermediate.
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Step 2: Oxidation or lactamization to generate the 8-oxo moiety.
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Step 3: Boc protection using di-tert-butyl dicarbonate (BocO) in the presence of a base .
Catalytic and Solvent Systems
Recent advances highlight the use of ionic liquids, such as choline hydroxide, for eco-friendly synthesis in aqueous media. These catalysts facilitate hydrogen bonding with intermediates, enhancing reaction rates and yields (e.g., 95% yield for analogous naphthyridines) . Traditional methods often employ toxic solvents like DMF or THF, but water-based systems are gaining traction for scalability .
Table 2: Comparative Synthesis Conditions
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Aza-Michael Addition | HCl | DMF | 35 | |
| Friedländer Condensation | Choline Hydroxide | HO | 95 | |
| Boc Protection | DMAP | CHCl | 80 |
Physicochemical Properties and Reactivity
Solubility and Stability
The tert-butyl group enhances lipophilicity, rendering the compound soluble in organic solvents like dichloromethane and THF but poorly soluble in water. Stability studies indicate decomposition under strong acidic or basic conditions due to ester hydrolysis or lactam ring opening .
Spectroscopic Fingerprints
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IR Spectroscopy: Strong absorption bands at ~1700 cm (ester C=O) and ~1650 cm (lactam C=O) .
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MS (ESI): Molecular ion peak at m/z 248.28 [M+H].
Applications in Medicinal Chemistry
Antimicrobial Activity
While direct biological data for this compound are scarce, structurally related 1,8-naphthyridines exhibit potent activity against Mycobacterium tuberculosis and multidrug-resistant strains (MDR-TB). For example, 1-tert-butyl-7-(4,4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acid showed MIC values of 0.1 μM against MDR-TB . The lactam and ester groups in tert-butyl 8-oxo derivatives may similarly enhance DNA gyrase inhibition .
Future Directions and Research Gaps
Scalable Synthesis
Developing continuous-flow systems or biocatalytic routes could address current limitations in yield (24–35%) and solvent use .
Structure-Activity Relationships (SAR)
Systematic SAR studies are needed to elucidate the impact of the tert-butyl group and lactam moiety on bioavailability and target binding.
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